molecular formula C16H16F2N2O B2670916 N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide CAS No. 1286699-35-1

N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

Cat. No. B2670916
CAS RN: 1286699-35-1
M. Wt: 290.314
InChI Key: VDRAFFXHMZZYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrrole ring, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide group could be involved in hydrogen bonding, while the pyrrole ring could participate in π-π stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of benzamides and pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high melting points and are usually solid at room temperature .

Scientific Research Applications

Antitumor Applications

N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide derivatives exhibit significant antitumor properties. For instance, studies on cyclopropylpyrroloindole antibiotics, which share structural similarities, have shown that these compounds can form covalent DNA cross-links in tumor cells, suggesting a mechanism for their cytotoxic activity (Składanowski, Koba, & Konopa, 2001). Additionally, benzothiazole derivatives designed from similar structural frameworks have demonstrated excellent in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).

Anti-inflammatory and Immunomodulatory Potential

Compounds like roflumilast, which is a potent and selective phosphodiesterase 4 (PDE4) inhibitor and shares a benzamide moiety, have shown significant anti-inflammatory and immunomodulatory effects in vitro. Such compounds inhibit PDE4 activity from human neutrophils and demonstrate potential in the treatment of chronic inflammatory disorders like asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).

Chemical Sensing Applications

Benzamide derivatives have also been explored for their chemical sensing capabilities. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing behavior for fluoride anions. This sensing is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making them useful for the naked-eye detection of fluoride in solutions (Younes et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-cyclopropyl-2,6-difluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O/c1-19-9-3-4-12(19)10-20(11-7-8-11)16(21)15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRAFFXHMZZYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

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